molecular formula C18H22N2O4S B3754151 ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B3754151
M. Wt: 362.4 g/mol
InChI Key: SIAHCBKGAVFGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, a phenoxy group, and an ester functional group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially influence their action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide. The final esterification step involves the reaction of the thiazole derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the butanoyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate can be compared to other thiazole derivatives, such as:

    Thiazole: A simpler compound with a basic thiazole ring, used as a precursor in various chemical syntheses.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.

    Sulfonamide-thiazole derivatives: Known for their antimicrobial properties and used in the development of antibiotics.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-[4-(3-methylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-23-17(22)11-14-12-25-18(19-14)20-16(21)8-5-9-24-15-7-4-6-13(2)10-15/h4,6-7,10,12H,3,5,8-9,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAHCBKGAVFGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.